REACTION_CXSMILES
|
[H][H].[CH2:3]([N:10](CC1C=CC=CC=1)[C:11]1[N:12]=[CH:13][CH:14]=[C:15]2[CH:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]3[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=3)=[O:21])[NH:17][C:16]=12)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>[Pd].C(O)C>[CH2:3]([NH:10][C:11]1[N:12]=[CH:13][CH:14]=[C:15]2[CH:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]3[CH:25]=[CH:26][N:27]=[CH:28][CH:29]=3)=[O:21])[NH:17][C:16]=12)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C=1N=CC=C2C1NC(=C2)C(=O)NCC2=CC=NC=C2)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 2:1 to 1:2 hexanes/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC=1N=CC=C2C1NC(=C2)C(=O)NCC2=CC=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |